molecular formula C7H13Cl B13551733 2-(Chloromethyl)hex-1-ene

2-(Chloromethyl)hex-1-ene

Cat. No.: B13551733
M. Wt: 132.63 g/mol
InChI Key: MJTZJPJZEOUUIN-UHFFFAOYSA-N
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Description

2-(Chloromethyl)hex-1-ene is an organic compound with the molecular formula C7H13Cl It is a derivative of hexene, where a chlorine atom is attached to the second carbon of the hex-1-ene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Chloromethyl)hex-1-ene can be synthesized through several methods. One common approach involves the chlorination of hex-1-ene. This reaction typically uses chlorine gas (Cl2) in the presence of a catalyst such as ultraviolet light or a radical initiator. The reaction proceeds via a free radical mechanism, where the chlorine radical adds to the double bond of hex-1-ene, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of advanced separation techniques, such as distillation and chromatography, further ensures the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)hex-1-ene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of alcohols or amines.

    Addition Reactions: The double bond in this compound can participate in addition reactions with halogens (e.g., Br2) or hydrogen halides (e.g., HCl), resulting in the formation of dihalides or haloalkanes.

    Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding epoxides or diols.

Common Reagents and Conditions

    Substitution: Nucleophiles such as NaOH or NH3 in aqueous or alcoholic solutions.

    Addition: Halogens (Br2, Cl2) or hydrogen halides (HCl, HBr) in organic solvents.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Major Products Formed

    Substitution: Alcohols, amines.

    Addition: Dihalides, haloalkanes.

    Oxidation: Epoxides, diols.

Scientific Research Applications

2-(Chloromethyl)hex-1-ene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used to modify biological molecules, such as proteins and nucleic acids, through covalent attachment, aiding in the study of biological processes.

    Industry: this compound is used in the production of specialty chemicals, polymers, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)hex-1-ene depends on the type of reaction it undergoes. For example, in substitution reactions, the chlorine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In addition reactions, the double bond reacts with electrophiles, forming a carbocation intermediate, which is then attacked by a nucleophile.

Comparison with Similar Compounds

2-(Chloromethyl)hex-1-ene can be compared with other similar compounds, such as:

    2-Chloro-1-hexene: Similar in structure but with the chlorine atom attached to the first carbon.

    2-(Bromomethyl)hex-1-ene: Similar but with a bromine atom instead of chlorine.

    Hex-1-ene: The parent compound without the chloromethyl group.

The uniqueness of this compound lies in its specific reactivity due to the presence of both a double bond and a chloromethyl group, allowing it to participate in a wide range of chemical reactions.

Properties

Molecular Formula

C7H13Cl

Molecular Weight

132.63 g/mol

IUPAC Name

2-(chloromethyl)hex-1-ene

InChI

InChI=1S/C7H13Cl/c1-3-4-5-7(2)6-8/h2-6H2,1H3

InChI Key

MJTZJPJZEOUUIN-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=C)CCl

Origin of Product

United States

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